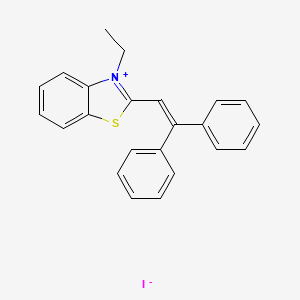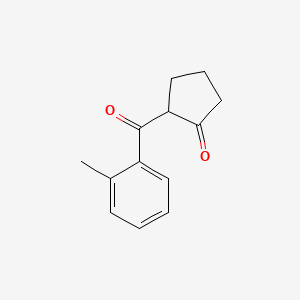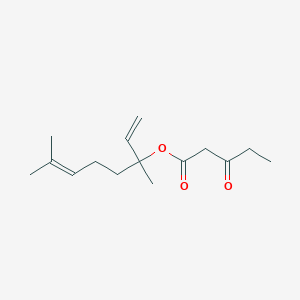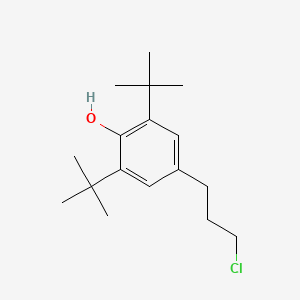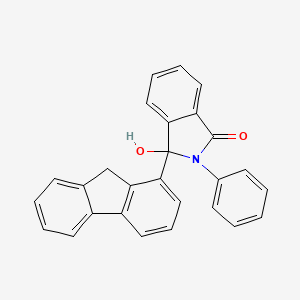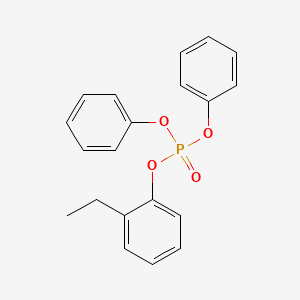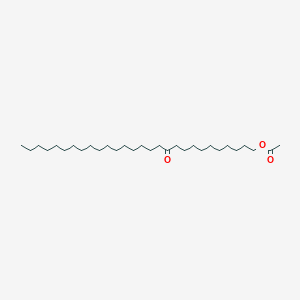
2-(4-Butylphenoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3. It is an ester derived from the reaction between 4-butylphenol and ethyl prop-2-enoate. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-butylphenol with ethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Sulfuric acid or ion exchange resin
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butylphenoxyacetic acid.
Reduction: Formation of 2-(4-butylphenoxy)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Butylphenoxy)ethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its desirable chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate (BA):
Ethyl acrylate: Another ester used in the production of polymers and copolymers.
Methyl methacrylate (MMA): A related compound used in the production of acrylic plastics and resins.
Uniqueness
2-(4-Butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the butylphenoxy group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in applications requiring enhanced mechanical strength and thermal stability.
Properties
CAS No. |
90960-53-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(4-butylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-5-6-13-7-9-14(10-8-13)17-11-12-18-15(16)4-2/h4,7-10H,2-3,5-6,11-12H2,1H3 |
InChI Key |
BFZNWFUBATYNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


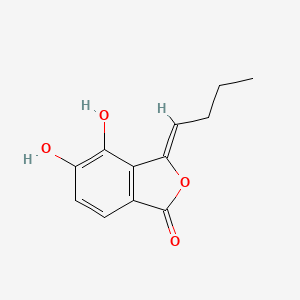
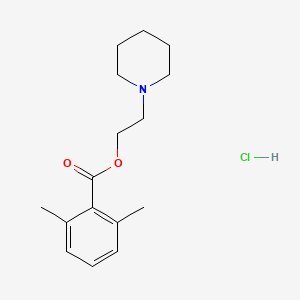
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
